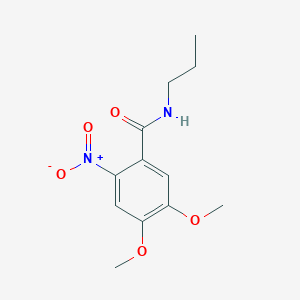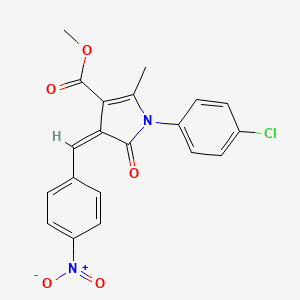
4,5-dimethoxy-2-nitro-N-propylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-dimethoxy-2-nitro-N-propylbenzamide, also known as DNPB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DNPB is a member of the nitrobenzamide family of compounds, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 4,5-dimethoxy-2-nitro-N-propylbenzamide is not fully understood. However, it is believed that 4,5-dimethoxy-2-nitro-N-propylbenzamide exerts its anticancer effects by inhibiting the activity of enzymes involved in DNA replication and repair. This leads to the accumulation of DNA damage, which triggers the activation of apoptosis. 4,5-dimethoxy-2-nitro-N-propylbenzamide has also been shown to inhibit the activity of the proteasome, which is responsible for the degradation of damaged or misfolded proteins. This leads to the accumulation of toxic proteins in cancer cells, which eventually leads to cell death.
Biochemical and Physiological Effects
4,5-dimethoxy-2-nitro-N-propylbenzamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that 4,5-dimethoxy-2-nitro-N-propylbenzamide inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 4,5-dimethoxy-2-nitro-N-propylbenzamide has also been shown to inhibit the activity of the proteasome, which is responsible for the degradation of damaged or misfolded proteins. In vivo studies have shown that 4,5-dimethoxy-2-nitro-N-propylbenzamide exhibits anticancer activity in animal models. Furthermore, 4,5-dimethoxy-2-nitro-N-propylbenzamide has been shown to have low toxicity in animal models, indicating its potential as a safe and effective anticancer agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4,5-dimethoxy-2-nitro-N-propylbenzamide in lab experiments is its low toxicity. This allows for higher concentrations of 4,5-dimethoxy-2-nitro-N-propylbenzamide to be used in experiments without causing harm to cells or animals. Furthermore, the simple synthesis method of 4,5-dimethoxy-2-nitro-N-propylbenzamide allows for easy production of the compound in large quantities.
One of the limitations of using 4,5-dimethoxy-2-nitro-N-propylbenzamide in lab experiments is its limited solubility in water. This makes it difficult to administer 4,5-dimethoxy-2-nitro-N-propylbenzamide to cells or animals in aqueous solutions. Furthermore, the mechanism of action of 4,5-dimethoxy-2-nitro-N-propylbenzamide is not fully understood, which makes it difficult to design experiments that specifically target its anticancer activity.
Future Directions
There are several future directions for research on 4,5-dimethoxy-2-nitro-N-propylbenzamide. One area of research is the development of 4,5-dimethoxy-2-nitro-N-propylbenzamide analogs that exhibit improved solubility and potency. Another area of research is the identification of the specific enzymes and pathways that are targeted by 4,5-dimethoxy-2-nitro-N-propylbenzamide. This will allow for the design of experiments that specifically target the anticancer activity of 4,5-dimethoxy-2-nitro-N-propylbenzamide. Furthermore, the potential of 4,5-dimethoxy-2-nitro-N-propylbenzamide as a therapeutic agent for other diseases, such as neurodegenerative disorders, should be explored.
Synthesis Methods
The synthesis of 4,5-dimethoxy-2-nitro-N-propylbenzamide involves the reaction of 4,5-dimethoxy-2-nitrobenzoyl chloride with propylamine in the presence of a base. The resulting product is purified through recrystallization to obtain a white crystalline powder. The synthesis of 4,5-dimethoxy-2-nitro-N-propylbenzamide is a relatively simple process and can be achieved through standard laboratory techniques.
Scientific Research Applications
4,5-dimethoxy-2-nitro-N-propylbenzamide has been studied extensively for its potential as an anticancer agent. Several studies have shown that 4,5-dimethoxy-2-nitro-N-propylbenzamide exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. 4,5-dimethoxy-2-nitro-N-propylbenzamide has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is disrupted in cancer cells. Furthermore, 4,5-dimethoxy-2-nitro-N-propylbenzamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest.
properties
IUPAC Name |
4,5-dimethoxy-2-nitro-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-4-5-13-12(15)8-6-10(18-2)11(19-3)7-9(8)14(16)17/h6-7H,4-5H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPXWCUVVZOBMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N-phenylacetamide](/img/structure/B5195802.png)



![3-[(4,6-dimethyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)methyl]-1-methylpyridinium iodide](/img/structure/B5195834.png)
![2-(2-chloro-4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-phenylacetamide](/img/structure/B5195836.png)
![2-imino-5-{2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B5195850.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-(3-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5195856.png)
![N-{2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}-2,5-dimethoxybenzenesulfonamide](/img/structure/B5195857.png)
![[4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl phenylcarbamate](/img/structure/B5195865.png)
![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1-isopropyl-4-piperidinamine](/img/structure/B5195874.png)
![2-chloro-4-{5-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5195880.png)
![6-(cyclopentylamino)-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]nicotinamide](/img/structure/B5195882.png)
![1-(4-chlorobenzyl)-N-[2-(1-cyclohexen-1-yl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5195887.png)